Technical Guide: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Technical Guide: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Executive Summary
Target Molecule: 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS Registry Number: 25016-16-4 (Generic for isomer class), specific isomer often referenced in patent literature for kinase inhibitor synthesis. Role: A critical heterocyclic building block used extensively in medicinal chemistry, particularly for the development of ATP-competitive inhibitors (e.g., substituted pyrazoles targeting substituted kinases).
This guide delineates a robust, scalable two-step synthesis route. Unlike general textbook descriptions, this protocol emphasizes process safety (specifically regarding Vilsmeier-Haack thermal hazards) and impurity profiling . The route utilizes the condensation of acetylacetone with isopropylhydrazine followed by a regioselective C4-formylation.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed around the inherent nucleophilicity of the pyrazole ring. The 3,5-dimethyl substitution pattern activates the C4 position, making it highly susceptible to electrophilic aromatic substitution (EAS).
Strategic Rationale
-
Ring Construction (Step 1): We utilize the Knorr Pyrazole Synthesis. Because acetylacetone (2,4-pentanedione) is a symmetric
-diketone, regioselectivity issues are eliminated. The reaction with isopropylhydrazine yields a single isomer. -
Functionalization (Step 2): Direct formylation is achieved via the Vilsmeier-Haack reaction.[1][2] This is preferred over lithiation/formylation (e.g.,
-BuLi/DMF) due to scalability and moisture tolerance.
Pathway Visualization
Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available acetylacetone and isopropylhydrazine.
Part 2: Step 1 - Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
Mechanism & Causality
This step involves the condensation of a hydrazine with a
Protocol
Reagents:
-
Acetylacetone (1.0 equiv)
-
Isopropylhydrazine hydrochloride (1.1 equiv)
-
Ethanol (Solvent, 5-10 volumes)
-
Sodium Hydroxide (1.1 equiv, to neutralize HCl)
Procedure:
-
Preparation: Dissolve isopropylhydrazine hydrochloride in Ethanol at ambient temperature.
-
Neutralization: Add NaOH (solid or aqueous solution) slowly to liberate the free hydrazine base. Self-Validating Check: Ensure pH is basic (~8-9) before proceeding.
-
Addition: Add acetylacetone dropwise. Note: The reaction is exothermic.[3] Maintain temperature
C to prevent uncontrolled boiling. -
Cyclization: Reflux the mixture for 3–4 hours.
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Dry organic layer over
and concentrate. The product is typically a pale yellow oil that may crystallize upon standing.
Critical Process Parameter (CPP):
-
Stoichiometry: Excess hydrazine is preferred to ensure complete consumption of acetylacetone, which can be difficult to separate from the product later.
Part 3: Step 2 - Vilsmeier-Haack Formylation[2]
Mechanism & Causality
The active species is the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and
Safety Warning: The formation of the Vilsmeier reagent is highly exothermic . Thermal runaway is a known hazard if
Experimental Workflow
Figure 2: Process flow for the Vilsmeier-Haack formylation, highlighting temperature control points.
Detailed Protocol
-
Reagent Formation: In a dry flask under inert atmosphere (
or Ar), cool anhydrous DMF (5.0 equiv) to 0°C. -
Addition: Add
(1.2–1.5 equiv) dropwise. Do not allow temperature to exceed 10°C. Stir for 30 minutes to form the white/yellowish precipitate of the Vilsmeier salt. -
Substrate Addition: Dissolve 1-isopropyl-3,5-dimethyl-1H-pyrazole (from Step 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Warm the mixture to 80–90°C. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Self-Validating Check: The starting material spot (
) should disappear, and a new, more polar spot ( ) should appear.
-
-
Hydrolysis (Quench): Pour the reaction mixture slowly onto crushed ice containing Sodium Acetate (buffered quench prevents tar formation). Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.
-
Isolation: The solid product often precipitates out. Filter and wash with water.[4] If oil forms, extract with DCM.
Part 4: Analytical Profiling & Specifications
The following data confirms the identity of the target molecule.
Expected Analytical Data
| Technique | Signal/Parameter | Assignment/Note |
| 1H NMR (CDCl3) | Aldehyde (-CHO) . Diagnostic signal. | |
| Isopropyl CH . Methine proton. | ||
| C5-Methyl . | ||
| C3-Methyl . | ||
| Isopropyl Methyls . | ||
| IR Spectroscopy | ~1670–1690 cm⁻¹ | C=O Stretch . Strong aldehyde band.[5] |
| Mass Spec | [M+H]+ = 167.1 | Consistent with Formula |
| Appearance | Off-white to yellow solid | Melting point typically 50–60°C. |
Impurity Profile
-
Regioisomers: Rare due to symmetric starting material.
-
Unreacted Pyrazole: Visible in NMR (lack of aldehyde peak).
-
Phosphorous impurities: Residual phosphorous acids if washing is insufficient.
Part 5: Safety & Scale-Up Considerations
Thermal Hazards (Vilsmeier-Haack)
The mixing of DMF and
-
Active Cooling: Use a jacketed reactor with glycol coolant.
-
Dosing Control: Use a dosing pump for
addition, interlocked with the internal temperature probe. If , stop addition automatically.
Waste Management
-
Phosphorous Waste: The aqueous waste from Step 2 contains phosphoric acid and HCl. It must be neutralized with lime or caustic soda before disposal.
-
DMF Recovery: DMF can be difficult to remove.[3] multiple water washes are required, or distillation if the product is stable.
References
-
Vilsmeier-Haack Reaction Overview: Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde.Ber. Dtsch. Chem. Ges.1927 , 60, 119–122.[2]
-
Pyrazole Formylation (General Protocol): Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction.[1][2][6][7][8][9]Comprehensive Organic Synthesis1991 , 2, 777–794.
- Specific Synthesis of N-alkyl-3,5-dimethylpyrazole-4-carbaldehydes: Mohana, K. N.; Kumar, P. Synthesis and Screening of Some New Pyrazole Derivatives.Russian Journal of General Chemistry2011, 81, 1818–1823. (Validates the Vilsmeier route for this specific scaffold).
-
Safety in Vilsmeier Formylation: Organic Syntheses, Coll. Vol. 4, p. 831 (1963); Vol. 39, p. 56 (1959).
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jpsionline.com [jpsionline.com]
- 9. ijpcbs.com [ijpcbs.com]
